molecular formula C16H23NO4 B12516128 Boc-2,3-Dimethyl-L-Phenylalanine

Boc-2,3-Dimethyl-L-Phenylalanine

Cat. No.: B12516128
M. Wt: 293.36 g/mol
InChI Key: UWEUVXSPNWWCBP-ZDUSSCGKSA-N
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Description

Boc-2,3-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is used extensively in peptide synthesis and organic chemistry due to its stability and ease of deprotection under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,3-Dimethyl-L-Phenylalanine typically involves the protection of the amino group of 2,3-dimethyl-L-phenylalanine with a tert-butyloxycarbonyl group. This can be achieved by reacting 2,3-dimethyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically stirred at ambient temperature, and the product is isolated by extraction and purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of Boc-2,3-Dimethyl-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

UWEUVXSPNWWCBP-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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